Cas no 89776-56-7 (3-Ethyl-1H-pyrrole-2-carboxylic acid)

3-エチル-1H-ピロール-2-カルボン酸は、ピロール環にエチル基とカルボキシル基が結合した有機化合物です。この化合物は、医薬品中間体や機能性材料の合成において重要な役割を果たします。特に、そのカルボキシル基は、エステル化やアミド化などの官能基変換が可能であり、多様な誘導体合成に適しています。また、ピロール骨格は電子豊富な芳香族系として、有機電子材料や触媒配位子への応用が期待されます。高い純度と安定性を備えており、研究用途での取り扱いやすさも特徴です。

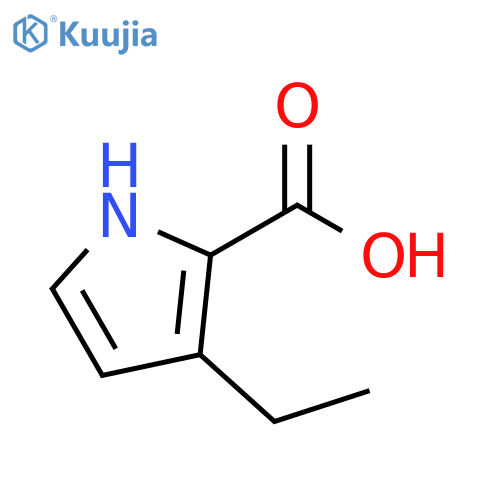

89776-56-7 structure

商品名:3-Ethyl-1H-pyrrole-2-carboxylic acid

3-Ethyl-1H-pyrrole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-Ethyl-1H-pyrrole-2-carboxylic acid

- 1H-Pyrrole-2-carboxylic acid, 3-ethyl-

-

- インチ: 1S/C7H9NO2/c1-2-5-3-4-8-6(5)7(9)10/h3-4,8H,2H2,1H3,(H,9,10)

- InChIKey: HAJJWEJJQVKQMZ-UHFFFAOYSA-N

- ほほえんだ: N1C=CC(CC)=C1C(O)=O

計算された属性

- せいみつぶんしりょう: 139.063328530g/mol

- どういたいしつりょう: 139.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 136

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

3-Ethyl-1H-pyrrole-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-140787-0.25g |

3-ethyl-1H-pyrrole-2-carboxylic acid |

89776-56-7 | 95% | 0.25g |

$487.0 | 2023-02-15 | |

| Enamine | EN300-140787-1.0g |

3-ethyl-1H-pyrrole-2-carboxylic acid |

89776-56-7 | 95% | 1g |

$0.0 | 2023-06-06 | |

| Enamine | EN300-140787-0.1g |

3-ethyl-1H-pyrrole-2-carboxylic acid |

89776-56-7 | 95% | 0.1g |

$342.0 | 2023-02-15 | |

| Enamine | EN300-140787-10.0g |

3-ethyl-1H-pyrrole-2-carboxylic acid |

89776-56-7 | 95% | 10.0g |

$4236.0 | 2023-02-15 | |

| Enamine | EN300-140787-10000mg |

3-ethyl-1H-pyrrole-2-carboxylic acid |

89776-56-7 | 95.0% | 10000mg |

$4236.0 | 2023-09-30 | |

| Aaron | AR01V62F-50mg |

3-Ethyl-1H-pyrrole-2-carboxylic acid |

89776-56-7 | 95% | 50mg |

$340.00 | 2025-02-14 | |

| Enamine | EN300-140787-0.05g |

3-ethyl-1H-pyrrole-2-carboxylic acid |

89776-56-7 | 95% | 0.05g |

$229.0 | 2023-02-15 | |

| Enamine | EN300-140787-5.0g |

3-ethyl-1H-pyrrole-2-carboxylic acid |

89776-56-7 | 95% | 5.0g |

$2858.0 | 2023-02-15 | |

| Enamine | EN300-140787-2500mg |

3-ethyl-1H-pyrrole-2-carboxylic acid |

89776-56-7 | 95.0% | 2500mg |

$1931.0 | 2023-09-30 | |

| Aaron | AR01V62F-1g |

3-Ethyl-1H-pyrrole-2-carboxylic acid |

89776-56-7 | 95% | 1g |

$1381.00 | 2025-02-14 |

3-Ethyl-1H-pyrrole-2-carboxylic acid 関連文献

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

89776-56-7 (3-Ethyl-1H-pyrrole-2-carboxylic acid) 関連製品

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬